N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused thiazolo-triazole core. This structure incorporates a 2-fluorophenyl substituent on the thiazole ring and a 2,5-dimethoxybenzenesulfonamide group linked via an ethyl chain. The compound’s synthesis likely follows methodologies analogous to those described for related 1,2,4-triazole derivatives, such as cyclocondensation of hydrazinecarbothioamides with α-halogenated ketones in basic media .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-14-7-8-17(29-2)18(11-14)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUOPDLMVWFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. This suggests that the compound may act by binding to these enzymes and inhibiting their activity, thereby affecting various biochemical processes.
Biochemical Pathways
Given the potential enzyme inhibitory activities mentioned above, it can be inferred that the compound may affect a variety of biochemical pathways, including those involved in cancer progression, inflammation, oxidative stress, viral replication, and tubercular infection.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds, suggesting that computational methods may be used to predict the ADME properties of this compound.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex compound belonging to the class of triazolothiazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
- CAS Number : 895788-80-4
The compound features a thiazolo-triazole moiety coupled with a dimethoxybenzenesulfonamide group, which is significant for its biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. The structural characteristics allow it to form hydrogen bonds and engage in hydrophobic interactions with these targets. This modulation can lead to various pharmacological effects including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to anti-proliferative and pro-apoptotic effects .
- Antibacterial Activity : It exhibits significant antibacterial properties against several pathogenic bacteria .
Anticancer Activity
Research indicates that triazolothiazole derivatives possess notable anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer), demonstrating significant antiproliferative effects .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against multiple strains of bacteria:
| Bacteria | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Bacillus subtilis | Moderate | |
| Escherichia coli | Low |
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazolothiazole derivatives similar to the compound :
- Inhibition of Cancer Cell Growth : A study reported that derivatives showed IC50 values comparable to standard treatments like ketoconazole against noncancerous cell lines .
- Antibacterial Screening : Compounds from the same class demonstrated effective inhibition against drug-resistant strains of bacteria, outperforming traditional antibiotics in some cases .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole or triazole rings significantly influenced biological activity. For example, modifications in the 3-position of the benzene ring were associated with enhanced potency against specific targets .
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its structure allows researchers to study reaction mechanisms and kinetics effectively. The unique combination of functional groups also makes it a candidate for the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential to inhibit specific enzymes and bind to various receptors. Studies have shown that it can modulate cellular signaling pathways, making it a candidate for further exploration in drug development.
Medicine
The pharmacological properties of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide are under investigation for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity that could be beneficial in treating inflammatory diseases.
Industry
In industrial applications, this compound can be utilized in the development of new materials with enhanced properties such as stability and reactivity. Its unique structural features may lead to innovations in material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related analogs:
Key Differences and Implications
- Core Heterocycle : The target compound’s thiazolo-triazole fused system contrasts with flumetsulam’s triazolo-pyrimidine and metsulfuron methyl’s triazine. The fused thiazole-triazole may enhance aromatic π-stacking interactions in biological targets compared to simpler triazoles or triazines .
- Substituents : The 2,5-dimethoxybenzenesulfonamide group in the target compound differs from flumetsulam’s 2,6-difluorophenyl and metsulfuron methyl’s sulfonylurea-benzoate. Methoxy groups improve solubility, while fluorine enhances metabolic stability and lipophilicity .
- Synthetic Routes : Unlike metsulfuron methyl (urea-based synthesis), the target compound likely forms via S-alkylation, similar to compounds [7–9] in , which emphasizes the role of α-halogenated ketones in constructing the ethyl-thiazole linkage .
Spectroscopic and Tautomeric Considerations
- IR/NMR Profiles : The target compound’s sulfonamide and methoxy groups would exhibit characteristic IR bands at ~1150 cm⁻¹ (S=O) and ~1250 cm⁻¹ (C-O), respectively, aligning with trends observed in compounds [4–9] .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
